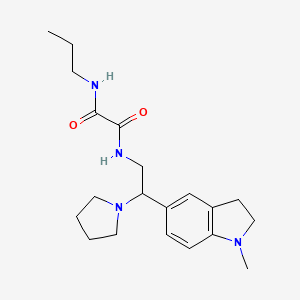

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-propyloxalamide

Description

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-propyloxalamide is a synthetic oxalamide derivative characterized by a complex structure featuring three distinct moieties:

- A propyloxalamide group, which may influence solubility and hydrogen-bonding capabilities.

Molecular Formula: C21H27N5O3

Molecular Weight: 397.5 g/mol (calculated based on ).

However, specific pharmacological data are absent in the provided evidence.

Properties

IUPAC Name |

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N-propyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O2/c1-3-9-21-19(25)20(26)22-14-18(24-10-4-5-11-24)15-6-7-17-16(13-15)8-12-23(17)2/h6-7,13,18H,3-5,8-12,14H2,1-2H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWHUYHBVXCZNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-propyloxalamide is a synthetic organic compound that exhibits significant potential in medicinal chemistry due to its structural characteristics. This article synthesizes existing research on its biological activity, focusing on its pharmacological effects, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

The compound features a complex molecular structure that includes:

- Indolin moiety : A bicyclic structure known for its diverse biological activities.

- Pyrrolidine ring : Often associated with neuroactive properties.

- Oxalamide group : Commonly found in various kinase inhibitors.

The molecular formula is with a molecular weight of approximately 399.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

2. G Protein-Coupled Receptor (GPCR) Interaction

The indole structure within the compound may facilitate interactions with GPCRs, which are pivotal in mediating various physiological responses. Research suggests that compounds with indole derivatives can act as agonists or antagonists at GPCR sites, influencing processes such as neurotransmission and immune responses.

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds provide insights into its potential biological activities:

Example 1: Indole Derivatives in Cancer Therapy

A study investigated the effects of indole derivatives on cancer cell lines, revealing that certain compounds exhibited significant cytotoxicity by inducing apoptosis through kinase inhibition pathways. The findings suggest that the incorporation of indole structures can enhance the anticancer activity of synthetic compounds .

Example 2: Neuroprotective Effects

Research on pyrrolidine-containing compounds has demonstrated neuroprotective effects in models of neurodegenerative diseases. These studies highlight the ability of such compounds to modulate neurotransmitter systems and reduce oxidative stress, indicating a potential therapeutic role for this compound in neuroprotection.

Potential Applications

Given its structural features, this compound could be explored for:

- Cancer therapeutics : Targeting specific kinases involved in tumor growth.

- Neurological disorders : Modulating neurotransmitter systems to provide neuroprotection.

Comparison with Similar Compounds

Structural Analogs with Varied N2 Substituents

The compound’s closest analogs differ primarily in the N2-substituent of the oxalamide moiety. Key examples include:

Note: Molecular weight for the quinolinyl derivative is inferred from structure in .

Key Observations :

- Molecular Weight : All analogs fall within a narrow range (397.5–417.5 g/mol), suggesting comparable bioavailability.

- Substituent Effects: Propyl Group (Target): The linear alkyl chain may enhance lipophilicity, favoring passive membrane diffusion. Quinoline: The bulky aromatic system in the quinolinyl derivative might limit blood-brain barrier penetration but enhance affinity for planar binding sites (e.g., kinase ATP pockets) .

Comparison with Non-Oxalamide Scaffolds

describes SzR-109 (C21H28N4O3, MW 384.47), a quinoline carboxamide derivative with a morpholinomethyl group. While structurally distinct from the oxalamide-based target compound, SzR-109 shares a pyrrolidine-ethyl chain and aromatic quinoline core. This scaffold divergence highlights:

- Backbone Flexibility : Oxalamides may offer greater hydrogen-bonding capacity compared to carboxamides.

- No analogous data exist for the target compound, limiting direct functional comparisons.

Research Implications and Gaps

Structural-Activity Relationship (SAR) Hypotheses

- Lipophilicity vs. Polarity : The propyl group in the target compound likely optimizes a balance between solubility and membrane permeability compared to heterocyclic analogs.

- Metabolic Stability : Pyrrolidine and indoline moieties are prone to cytochrome P450-mediated oxidation, which may shorten half-life relative to sulfur-containing thiazole derivatives .

Limitations in Available Data

- Absence of Pharmacological Data: No evidence provides IC50, binding affinity, or toxicity profiles for the target compound or its analogs.

- Physical Property Gaps : Melting points, solubility, and stability data are unavailable, hindering formulation or in vivo extrapolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.